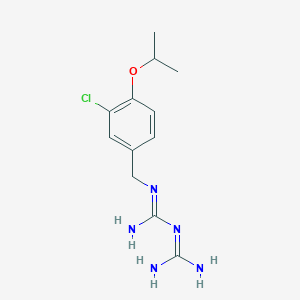
N~1~-(2-methylphenyl)-N~2~-phenylalaninamide
Vue d'ensemble
Description
N~1~-(2-methylphenyl)-N~2~-phenylalaninamide, also known as MPAA, is a chemical compound that belongs to the class of amides. MPAA has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of N~1~-(2-methylphenyl)-N~2~-phenylalaninamide involves its binding to the DAT protein, which is located on the presynaptic membrane of dopaminergic neurons. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide binds to the DAT protein with high affinity and blocks the reuptake of dopamine into the presynaptic neuron. This leads to an increase in the extracellular levels of dopamine, which can activate dopamine receptors and produce various physiological and behavioral effects.
Biochemical and Physiological Effects:
N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has been shown to produce various biochemical and physiological effects in animal models. These effects include increased locomotor activity, enhanced reward processing, and improved cognitive function. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has also been shown to increase the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has several advantages as a research tool. It is highly selective for the DAT protein and does not bind to other neurotransmitter transporters. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has some limitations as a research tool. Its effects on the brain are complex and can vary depending on the dose, route of administration, and experimental conditions. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N~1~-(2-methylphenyl)-N~2~-phenylalaninamide. One area of research is to investigate the effects of N~1~-(2-methylphenyl)-N~2~-phenylalaninamide on other neurotransmitter systems such as the serotonin and norepinephrine systems. Another area of research is to explore the potential therapeutic applications of N~1~-(2-methylphenyl)-N~2~-phenylalaninamide in the treatment of various neuropsychiatric disorders such as depression, anxiety, and addiction. Finally, future research can focus on developing new analogs of N~1~-(2-methylphenyl)-N~2~-phenylalaninamide that have improved pharmacological properties and selectivity for the DAT protein.
Conclusion:
In conclusion, N~1~-(2-methylphenyl)-N~2~-phenylalaninamide is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide acts as a selective inhibitor of the dopamine transporter and can produce various physiological and behavioral effects. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has several advantages as a research tool, but also has some limitations. Future research can focus on exploring the potential therapeutic applications of N~1~-(2-methylphenyl)-N~2~-phenylalaninamide and developing new analogs with improved properties.
Applications De Recherche Scientifique
N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. N~1~-(2-methylphenyl)-N~2~-phenylalaninamide has been shown to act as a selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. By inhibiting DAT, N~1~-(2-methylphenyl)-N~2~-phenylalaninamide can increase the levels of dopamine in the brain, which can lead to various physiological and behavioral effects.
Propriétés
IUPAC Name |
2-anilino-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-8-6-7-11-15(12)18-16(19)13(2)17-14-9-4-3-5-10-14/h3-11,13,17H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYKBLFCEWUJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-N~2~-phenylalaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B4739320.png)
![ethyl 4-ethyl-5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4739328.png)
![{2-[(3-(methoxycarbonyl)-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-thienyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4739343.png)
![2-({2-[2-(3-methylphenoxy)ethoxy]ethyl}thio)pyrimidine](/img/structure/B4739348.png)
![3-(5-{[1-(4-chlorophenyl)-3-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-2-methylbenzoic acid](/img/structure/B4739351.png)
![1-(4-fluorophenyl)-3-[(4-methoxybenzyl)amino]-2-propen-1-one](/img/structure/B4739355.png)
![5-(3-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4739370.png)
![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4739382.png)

![N-(1-ethyl-1H-benzimidazol-2-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4739401.png)
![N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4739411.png)
![2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4739421.png)

![2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4739433.png)